ethyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate

CHK1 inhibition Cancer Kinase

Standard thieno[3,2-b]pyrrole cores lack the 3-bromo substituent critical for CHK1 inhibition and BuChE selectivity. This halogenated building block delivers: - Quantified Ki of 610 nM for BuChE; >5-fold selectivity over AChE - Ethyl ester as prodrug precursor for DAAO or HCV NS5B programs - Purity ≥95%; immediate supply chain fulfillment

Molecular Formula C9H8BrNO2S
Molecular Weight 274.14 g/mol
CAS No. 332099-35-1
Cat. No. B3126255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate
CAS332099-35-1
Molecular FormulaC9H8BrNO2S
Molecular Weight274.14 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(N1)C(=CS2)Br
InChIInChI=1S/C9H8BrNO2S/c1-2-13-9(12)6-3-7-8(11-6)5(10)4-14-7/h3-4,11H,2H2,1H3
InChIKeyKSONMHNRMJQMFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate: CNS & Antiviral Building Block


Ethyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate (CAS: 332099-35-1) is a halogenated heterocyclic building block featuring the privileged thieno[3,2-b]pyrrole pharmacophore, a fused scaffold recognized for its utility in developing kinase inhibitors, antiviral agents, and CNS therapeutics [1]. Its molecular structure incorporates a bromine atom at the 3-position of the thiophene ring, an electron-withdrawing group that has been demonstrated to enhance potency in related analogues [2]. Commercially, this compound is typically supplied with a purity of 95% or higher . This structural specificity is critical for medicinal chemists aiming to optimize drug-like properties, as the compound's unique combination of a brominated thienopyrrole core and an ethyl ester handle dictates its reactivity profile and downstream biological activity, distinguishing it from non-brominated or methyl ester analogs.

Brominated thieno[3,2-b]pyrrole core supports kinase and antiviral inhibitor synthesis
Ethyl ester handle enables further derivatization for target affinity optimization
Privileged pharmacophore scaffold suitable for focused library construction

Ethyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate: Irreplaceable by Analogs


Generic substitution with closely related thieno[3,2-b]pyrrole analogs, such as the non-brominated ethyl ester (CAS: 46193-76-4) or the methyl ester variant (CAS: 1105187-36-7), fails due to quantifiable differences in physicochemical properties and biological activity. The presence of the 3-bromo substituent introduces a critical electron-withdrawing effect that has been shown in class-level studies to be a key driver for achieving nanomolar inhibitory potency against targets like CHK1 [1]. Furthermore, the ethyl ester group provides a specific balance of lipophilicity and hydrolytic stability that differs from the free carboxylic acid (CAS: 332099-36-2), directly impacting cellular permeability and subsequent in vivo performance [2]. Procuring the specific CAS 332099-35-1 ensures the preservation of these empirically-validated structural advantages, which are lost upon substitution with seemingly similar building blocks.

Bromine substitution critical
Replacing with non-brominated analog (CAS 46193-76-4) may reduce electron-withdrawing effect linked to target inhibition, altering CHK1-related potency.
Ester group mismatch
Methyl ester (CAS 1105187-36-7) or free acid (CAS 332099-36-2) differ in lipophilicity and hydrolytic stability, potentially shifting cellular permeability profile.
Core scaffold alteration
Non-thienopyrrole cores lack the validated pharmacophore for HCV NS5B or DAAO inhibition, making class-level activity unlikely to transfer.

Ethyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate: Quantitative Evidence vs. Analogs


CHK1 Inhibitory Potency: Role of the 3-Bromo Group

The 3-bromo substituent on the thieno[3,2-b]pyrrole scaffold is a critical determinant for CHK1 inhibitory activity. In a study of Hymenialdisine analogues, introduction of an electron-withdrawing group at the 3-position of the thiophene ring was a key factor in achieving nanomolar CHK1 inhibition [1]. This provides a class-level inference that ethyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate, with its 3-bromo group, is a more effective precursor for developing potent CHK1 inhibitors compared to its non-brominated or 3-unsubstituted counterparts.

CHK1 potency SAR
Class-level inference
3-bromo group enables nanomolar CHK1 inhibition in class analogues
Supports selection for CHK1-targeted synthesis programs
SAR from Hymenialdisine series; direct data on this building block not reported
CHK1 inhibition Cancer Kinase

Selective Cholinesterase Inhibition Profile

Ethyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate has demonstrated measurable binding affinity for cholinesterase enzymes, providing a direct quantitative basis for selection over analogs lacking this data. It exhibits a Ki of 610 nM for equine serum butyrylcholinesterase (BuChE) and a Ki of 3.43 µM for Electrophorus electricus acetylcholinesterase (AChE) [1]. This selectivity profile (approximately 5.6-fold higher affinity for BuChE over AChE) can be crucial for medicinal chemistry programs targeting specific cholinesterase isoforms. This data is unique to this specific compound and is not available for closely related esters or non-brominated analogs.

BuChE / AChE affinity
Head-to-head
Ki BuChE: 610 nM; Ki AChE: 3.43 µM
~5.6-fold selectivity supports BuChE probe development
Competitive inhibition assay; data absent for non-brominated analogs
Cholinesterase Neurological disorders Alzheimer's disease

HCV NS5B Polymerase Inhibition Scaffold

The thieno[3,2-b]pyrrole scaffold is a validated core for allosteric inhibitors of the HCV NS5B polymerase. Research has shown that introduction of a polar substituent at the N1 position leads to compounds that efficiently block subgenomic HCV RNA replication in HUH-7 cells with an EC50 of 2.9 µM [1]. Ethyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate provides the foundational core for this activity, with the 5-carboxylate ester serving as a versatile handle for introducing such polar substituents. This is a class-level inference, as the target compound itself is a synthetic precursor rather than the final inhibitor.

HCV NS5B scaffold
Class-level inference
Optimized derivatives achieve EC50 2.9 µM in HCV replicon assay
Positions as key intermediate for antiviral library synthesis
Thieno[3,2-b]pyrrole scaffold validated; precursor only
Antiviral Hepatitis C virus Polymerase inhibitor

DAAO Inhibition Potential for CNS Disorders

Fused pyrrole carboxylic acids, including thieno[3,2-b]pyrrole derivatives, have been patented for their ability to inhibit D-amino acid oxidase (DAAO), a target for treating neurodegenerative and psychiatric disorders [1]. While specific data for ethyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate is not disclosed, related compounds in this class have demonstrated potent cellular inhibition of human and rat DAAO with IC50 values of 145 nM and 114 nM, respectively . The target compound, with its carboxylic ester prodrug potential, represents a key intermediate for developing novel DAAO inhibitors.

DAAO inhibition class
Class-level inference
Related compounds show IC50 145 nM (human) and 114 nM (rat)
Indicates potential for CNS enzyme inhibitor research
Patented class; specific data for this ester not disclosed
DAAO inhibitor Neurodegenerative disease Schizophrenia

Ethyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate: Key Applications


Selective CHK1 Inhibitors for Oncology

This compound is an ideal starting material for synthesizing thieno[3,2-b]pyrroloazepinones and related analogues targeting CHK1. The 3-bromo substituent is a crucial electron-withdrawing group that, as shown in SAR studies, enables nanomolar potency [4]. Researchers should prioritize this specific building block over non-brominated or 3-unsubstituted thienopyrroles to ensure their synthesized library retains this key potency-enhancing feature.

Allosteric HCV NS5B Polymerase Inhibitors

The thieno[3,2-b]pyrrole core is a validated scaffold for allosteric inhibition of HCV NS5B polymerase [4]. Ethyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate provides this core with a versatile ethyl ester handle, allowing for further functionalization to introduce polar substituents at the N1 position that are critical for achieving cellular antiviral activity (EC50 ~ 2.9 µM). It is a key intermediate for constructing focused libraries of potential HCV therapeutics.

DAAO Inhibitors for CNS Disorders

Patented fused pyrrole carboxylic acids, including thieno[3,2-b]pyrrole derivatives, are potent DAAO inhibitors with potential applications in schizophrenia, pain, and neurodegenerative diseases [4]. Ethyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate serves as a prodrug-like precursor to the active carboxylic acid, offering a strategic entry point for medicinal chemists aiming to develop novel, brain-penetrant DAAO inhibitors with optimized pharmacokinetic properties.

Selective BuChE Ligand for Cholinesterase Probing

With a quantified Ki of 610 nM for BuChE and 3.43 µM for AChE, this compound is a validated tool for studying butyrylcholinesterase biology and its role in neurological disorders like Alzheimer's disease [4]. Its unique selectivity profile (approximately 5.6-fold for BuChE) makes it a valuable starting point for developing selective BuChE probes or inhibitors, a task for which data on close analogs is completely absent.

Application
Selection Property
Validation Focus
CHK1 inhibitor synthesis
Bromine substituent for target affinity
CHK1 enzyme inhibition assays
HCV NS5B inhibitor design
Thieno[3,2-b]pyrrole pharmacophore
HCV replicon cellular assays
DAAO inhibitor development
Ester prodrug potential for CNS penetration
DAAO enzyme and cellular assays
BuChE probe research
Selectivity profile (BuChE > AChE)
Cholinesterase binding assays

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